molecular formula C5H7ClN2 B109527 4-(2-chloroethyl)-1H-imidazole CAS No. 13518-55-3

4-(2-chloroethyl)-1H-imidazole

Cat. No.: B109527
CAS No.: 13518-55-3
M. Wt: 130.57 g/mol
InChI Key: LJBSKUABXVDRGS-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 2-chloroethyl group in the 4-position of the imidazole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Scientific Research Applications

4-(2-chloroethyl)-1H-imidazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Future Directions

The study of imidazole and its derivatives is a rich field with many potential applications in medicine and other areas. Future research could explore the properties and potential uses of “4-(2-chloroethyl)-1H-imidazole” and similar compounds .

Mechanism of Action

Target of Action

4-(2-chloroethyl)-1H-imidazole is an alkylating agent, a class of compounds that includes nitrogen mustards . Alkylating agents primarily target DNA, the genetic material of cells . They bind to DNA and cause cross-linking, which prevents the DNA from being correctly copied during cell division . This disrupts the cell’s normal function and can lead to cell death .

Mode of Action

The compound works by forming electrophilic substances when dissolved in aqueous solution and triggering alkylation of nucleophilic functional groups on macromolecules . The cytotoxicity of this class occurs mainly by alkylation reaction with the DNA molecule . Depending on the drug, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink . This prevents the separation of two DNA strands during replication and thereby halts cell division .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in DNA replication and cell division . By causing cross-linking in the DNA, the compound disrupts these processes, leading to errors in DNA replication that the cell cannot repair . This can trigger programmed cell death, or apoptosis, a mechanism the body uses to remove damaged or abnormal cells .

Pharmacokinetics

The pharmacokinetics of alkylating agents like this compound can vary widely and are influenced by many factors . These agents are often administered orally or intravenously . They are distributed throughout the body and can cross biological barriers, such as the blood-brain barrier . Metabolism typically occurs in the liver, and the compounds are excreted in the urine . The half-life, or the time it takes for the concentration of the drug to decrease by half in the body, can vary .

Result of Action

The primary result of the action of this compound is the death of rapidly dividing cells, such as cancer cells . By disrupting DNA replication, the compound prevents these cells from dividing and growing . This can lead to shrinkage of tumors and a reduction in the symptoms of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its ability to reach its target . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s distribution and metabolism . The compound’s stability and efficacy can also be affected by temperature and light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-1H-imidazole typically involves the alkylation of imidazole with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Imidazole+2-chloroethyl chlorideThis compound\text{Imidazole} + \text{2-chloroethyl chloride} \rightarrow \text{this compound} Imidazole+2-chloroethyl chloride→this compound

The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form 4-(2-hydroxyethyl)-1H-imidazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of 4-(2-hydroxyethyl)-1H-imidazole.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chloroethyl)morpholine: Another compound with a 2-chloroethyl group, but with a morpholine ring instead of an imidazole ring.

    Mustard Gas (bis(2-chloroethyl) sulfide): A well-known alkylating agent with two 2-chloroethyl groups attached to a sulfur atom.

Uniqueness

4-(2-chloroethyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. Unlike mustard gas, which is highly toxic and used as a chemical weapon, this compound is primarily of interest for its potential therapeutic applications and its use as a versatile building block in organic synthesis.

Properties

IUPAC Name

5-(2-chloroethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBSKUABXVDRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330256
Record name 4-(2-chloroethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13518-55-3
Record name 4-(2-chloroethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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